5-Hydroxy-5-methylhydantoin

Beschreibung

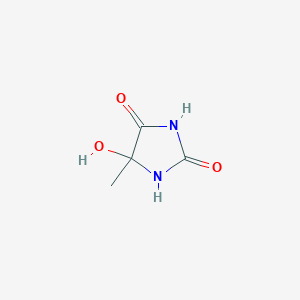

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQHZBFQVYOFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905511 | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-58-6 | |

| Record name | 2,4-Imidazolidinedione, 5-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways of 5-Hydroxy-5-methylhydantoin

The synthesis of this compound (5-OH-5-MeHyd) can be achieved through various chemical routes, including the condensation of precursor molecules to form the core hydantoin (B18101) structure and the oxidation of specific pyrimidine-based compounds.

A primary method for synthesizing this compound involves the condensation reaction between pyruvic acid and urea (B33335). oup.compsu.edu This reaction yields several condensation products, including this compound, which is a notable new compound with a melting point of 166°C. oup.com The process can be carried out by incubating urea with pyruvic acid. psu.edu For instance, a reaction using 0.3 M urea and 1 M pyruvic acid incubated for 16 hours at 56°C resulted in a significant portion of the radioactive material exhibiting the chromatographic properties of this compound. psu.edu This compound can be further dehydrated to produce 5-methylene-hydantoin. oup.com

| Reactants | Conditions | Products | Reference |

| Pyruvic Acid, Urea | - | This compound, homoallantoin, homoallantoic acid, dipyruvic triureide | oup.com |

| 0.3 M [¹⁴C]urea, 1 M pyruvic acid | 16 hours at 56°C | This compound | psu.edu |

The synthesis of 5-substituted hydantoins, including this compound, can also be achieved using modified precursors and alternative synthetic strategies. The Bucherer-Bergs reaction, a classic method for hydantoin synthesis, utilizes carbonyl compounds (aldehydes or ketones), potassium cyanide, and ammonium (B1175870) carbonate. openmedscience.com While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general applicability of this reaction to produce 5-substituted hydantoins is well-established. openmedscience.com

Another approach involves the modification of existing hydantoin structures. For example, 5-(bromomethylene)hydantoins, prepared from bromopyruvic acid and ureas, can react with various nucleophiles to yield 5-(substituted-methylene)hydantoins. researchgate.net Furthermore, the chemical synthesis of the 2'-deoxyribonucleoside of 5-OH-5-Me-dHyd has been accomplished and subsequently incorporated into DNA oligomers using the phosphoramidite (B1245037) approach, which requires mild deprotection conditions. acs.orgacs.orgnih.gov This highlights the ability to synthesize and utilize modified nucleoside precursors for incorporation into larger biomolecules.

This compound is a significant oxidation product of thymidine (B127349). acs.orgacs.orgnih.gov Its formation occurs when DNA is exposed to hydroxyl radicals (•OH) and excited photosensitizers. acs.orgacs.orgnih.gov The initial reaction of hydroxyl radicals with pyrimidine (B1678525) bases in DNA, such as thymine (B56734), primarily targets the C5-C6 double bond, leading to the formation of various oxidized products, including hydantoin derivatives. plos.org Specifically, the oxidation of thymidine can lead to the formation of this compound. plos.orgd-nb.info

Photosensitized oxidation is another key pathway. Type I photosensitization of thymidine can generate its radical cation, which then undergoes hydration. rsc.orgconicet.gov.ar This hydration of the thymidine radical cation leads to the formation of several products, including this compound. rsc.org The process involves the 6-hydroxy-5,6-dihydrothymin-5-yl radical trapping oxygen at the 5-position, which subsequently leads to the formation of 1-(2-deoxy-beta-D-erythro-pentofuranosyl-5-phosphate)-5-hydroxy-5-methylhydantoin (5-HO-5MHMP). conicet.gov.ar Ozone-mediated oxidation of thymidine also results in the formation of this compound among other products, which are formed through the opening of the pyrimidine C5-C6 bond. tandfonline.com

| Oxidizing Agent | Substrate | Key Intermediates/Process | Product | References |

| Hydroxyl Radicals (•OH) | Thymidine in DNA | Oxidation at C5-C6 double bond | This compound | acs.orgacs.orgnih.govplos.org |

| Excited Photosensitizers | Thymidine | Type I photosensitization, hydration of radical cation | This compound | acs.orgacs.orgnih.govrsc.orgconicet.gov.ar |

| Ozone | Thymidine | Ozonide formation, opening of pyrimidine C5-C6 bond | This compound | tandfonline.com |

| Permanganate (B83412) (KMnO₄) | Thymidine | Oxidation | 5-hydroxy-5-methyl-hydantoin deoxyriboside | d-nb.info |

The oxidation of 5-hydroxypyrimidine (B18772) nucleosides serves as another pathway to hydantoin derivatives. acs.org Specifically, the oxidation of 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dUrd) can lead to the formation of 5-hydroxyhydantoin (B43812) derivatives. acs.org The process involves initial oxidation to diastereomers of isodialuric acid nucleoside, which then decompose to dialuric acid derivatives at neutral pH. acs.org These dialuric acid derivatives subsequently undergo further decomposition into the corresponding 5-hydroxyhydantoin derivatives. acs.org This reaction pathway is also suggested to occur within DNA. acs.org

Similarly, the oxidation of 5-hydroxy-2'-deoxycytidine (B120496) (5-oh-dCyd) and 5-oh-dUrd by bromine leads to a similar profile of intermediate and stable products, ultimately forming N¹-(2-deoxy-β-d-erythro-pentofuranosyl)-5-hydroxyhydantoin (5-oh-dHyd). acs.org This indicates that the dialuric and isodialuric acid derivatives of dCyd largely undergo deamination before transforming into the hydantoin product. acs.org

Site-Specific Incorporation into Oligodeoxyribonucleotides

The ability to place this compound at specific locations within a DNA strand is a powerful tool for studying its effects on DNA structure and function.

Researchers have successfully incorporated 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin, a derivative of this compound, into oligodeoxyribonucleotides. acs.orgnih.gov This was accomplished using the phosphoramidite method, a standard technique in DNA synthesis. acs.orgnih.gov A key aspect of this process was the use of mild deprotection conditions, which are necessary to preserve the integrity of the modified DNA strand. acs.orgnih.gov The phosphoramidite method involves a cycle of four chemical reactions: detritylation, coupling, capping, and oxidation. sigmaaldrich.com The use of specific protecting groups, such as the dimethoxytrityl (DMT) group on the 5'-hydroxyl, is standard in this process. thermofisher.com The purity and integrity of the resulting oligonucleotides containing the this compound lesion were confirmed using techniques like high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), and mass spectrometry. acs.org

| Synthesis Step | Description |

| Detritylation | Removal of the 5'-DMT protecting group from the solid-support-linked nucleoside. sigmaaldrich.com |

| Coupling | The free 5'-hydroxyl group reacts with the incoming phosphoramidite monomer. sigmaaldrich.com |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. biosearchtech.com |

| Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. sigmaaldrich.com |

Chemical Reactivity and Derivatization

The chemical nature of this compound allows for a range of reactions and transformations, providing insight into its stability and potential derivatives.

A notable reaction of this compound is its dehydration to form 5-methylenehydantoin. oup.com This transformation is a convenient method for synthesizing 5-methylenehydantoin, a vinylidene-type monomer that readily undergoes polymerization. oup.com The reaction can be initiated by treating this compound in an organic acid. oup.com

Derivatives of this compound, specifically N1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin, exhibit complex isomerization behavior in aqueous solutions. nih.govacs.orgacs.org This isomerization is not limited to the diastereomers of the hydantoin ring (5R and 5S) but also involves the sugar moiety, leading to the formation of multiple anomers. nih.govacs.orgacs.org

Studies have demonstrated that the β-furanose form of the this compound deoxynucleoside can isomerize into α-furanose, β-pyranose, and α-pyranose anomers. nih.govacs.orgacs.org This transformation occurs through a proposed mechanism involving ring-chain tautomerism of both the hydantoin and the sugar moieties. nih.govacs.orgacs.org The isomerization is significantly influenced by pH, with the process being suppressed at a lower pH of 6. nih.govacs.orgacs.org This isomerization has also been observed to occur within a DNA strand, although at a slower rate than in solution. nih.govacs.org The various anomers have been characterized through extensive NMR analysis. nih.govacs.orgacs.org

| Anomer Type | Description |

| α-Furanose | A five-membered sugar ring with the anomeric hydroxyl group in the alpha configuration. nih.govacs.orgacs.org |

| β-Furanose | A five-membered sugar ring with the anomeric hydroxyl group in the beta configuration. nih.govacs.orgacs.org |

| α-Pyranose | A six-membered sugar ring with the anomeric hydroxyl group in the alpha configuration. nih.govacs.orgacs.org |

| β-Pyranose | A six-membered sugar ring with the anomeric hydroxyl group in the beta configuration. nih.govacs.orgacs.org |

The reactivity of this compound extends to its interactions with various reagents. For instance, the ozonolysis of thymine can lead to the formation of 1-formyl-5-hydroxy-5-methylhydantoin. rsc.org Subsequent treatment with a base can then yield this compound. rsc.org The compound and its derivatives are recognized and processed by various DNA repair enzymes, highlighting its biological relevance. acs.orgnih.govneb.com For example, enzymes like endonuclease III and endonuclease VIII can recognize and remove the this compound lesion from DNA. acs.orgneb.com

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

Modern spectroscopy provides the tools necessary to probe the chemical environment of individual atoms and functional groups within the 5-Hydroxy-5-methylhydantoin molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. Both ¹H and ¹³C NMR are instrumental in assigning the structure of hydantoin (B18101) derivatives. nih.govresearchgate.netnih.gov

In ¹H NMR spectroscopy, the chemical shifts of protons provide clues to their local electronic environment. For hydantoin derivatives, the protons attached to nitrogen atoms (N-H) typically appear as distinct signals. The methyl group protons at the C5 position of this compound would also produce a characteristic signal. The exact chemical shift values can be influenced by the solvent used and the presence of other functional groups. carlroth.comrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the hydantoin ring are particularly noteworthy, typically appearing at downfield chemical shifts. The quaternary carbon at the C5 position and the methyl carbon also have characteristic chemical shifts that aid in the complete structural assignment. nih.govrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. researchgate.netbas.bg

Table 1: Representative NMR Data for Hydantoin Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H | N-H (imide) | ~7.9 - 10.1 | DMSO-d6 |

| ¹H | C(CH₃) | ~1.5 - 2.1 | Various |

| ¹³C | C=O (C2') | ~155 | Various |

| ¹³C | C=O (C5') | ~171 | Various |

| ¹³C | C(CH₃) | ~20 - 30 | Various |

Note: Chemical shifts are approximate and can vary based on the specific hydantoin derivative and experimental conditions. carlroth.comrsc.orgajabs.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. Soft ionization techniques are particularly useful as they often leave the molecular ion intact. acdlabs.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. acdlabs.com In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govmdpi.com

For this compound, ESI-MS can be used to determine its accurate molecular weight, which is a critical step in its identification. oup.comcymitquimica.com The fragmentation of the molecule can also be studied using tandem mass spectrometry (MS/MS). In these experiments, the molecular ion is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. xml-journal.netuab.edu For instance, the loss of water (H₂O) or carbon monoxide (CO) are common fragmentation pathways for hydantoin derivatives. xml-journal.net

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) is another soft ionization technique that is particularly useful for analyzing biomolecules and other large, non-volatile compounds. acdlabs.com In MALDI-TOF, the analyte is co-crystallized with a matrix compound that absorbs laser energy. When the matrix is irradiated with a laser pulse, it vaporizes and ionizes the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is then measured, which is proportional to their mass-to-charge ratio.

MALDI-TOF MS has been employed in studies involving this compound, especially when it is part of a larger molecular assembly, such as a modified DNA oligomer. acs.orgplos.org This technique allows for the precise mass determination of the modified oligonucleotide, confirming the incorporation of the hydantoin lesion. ebi.ac.ukresearchgate.net The high sensitivity of MALDI-TOF makes it suitable for detecting small quantities of the compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | m/z |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | 131.0451 |

| ESI-MS | Negative | [M-H]⁻ | 129.0300 |

| MALDI-TOF MS | Positive | [M+Na]⁺ | 153.0270 |

Note: The m/z values are theoretical and may vary slightly in experimental measurements. M represents the this compound molecule.

Infrared (IR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule. sci-hub.st When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds, C=O (carbonyl) groups, and the O-H group. ajabs.orgacademie-sciences.fr The stretching vibrations of the two carbonyl groups in the hydantoin ring typically appear as strong bands in the region of 1700-1800 cm⁻¹. The N-H stretching vibrations are usually observed in the range of 3200-3400 cm⁻¹. nih.govacademie-sciences.fr

Importantly, IR spectroscopy is a powerful tool for discriminating between different polymorphic forms of a compound. americanpharmaceuticalreview.comcoherent.com Polymorphs are different crystalline structures of the same molecule, and these differences in crystal packing can lead to subtle but measurable changes in the vibrational spectra. sci-hub.stazom.com These changes can manifest as shifts in peak positions, splitting of peaks, or the appearance or disappearance of bands, allowing for the identification and characterization of different solid-state forms. americanpharmaceuticalreview.comresearchgate.net

Single-crystal X-ray diffraction provides the most detailed structural information, revealing the exact coordinates of each atom in the unit cell of the crystal. eurjchem.com This technique has been used to determine the crystal structures of various hydantoin derivatives, providing unequivocal proof of their molecular structure. nih.govresearchgate.net For this compound, a single-crystal XRD study would reveal the geometry of the hydantoin ring, the orientation of the methyl and hydroxyl groups, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. eurjchem.com In one study, X-ray diffraction was used to analyze a complex of a DNA glycosylase enzyme with a DNA lesion containing this compound, providing insights into the mechanism of DNA repair. proteopedia.orgnih.gov

Powder X-ray diffraction (PXRD) is another valuable technique that is used to analyze polycrystalline samples. While it does not provide the same level of detail as single-crystal XRD, PXRD is very useful for identifying the crystalline phase of a material and for distinguishing between different polymorphs. Each polymorph will have a unique PXRD pattern, making it a powerful tool for quality control and for studying phase transitions. americanpharmaceuticalreview.comresearchgate.net

Mass Spectrometry (MS) Applications

Crystallographic Analysis of 5-OH-5-MeHyd Complexes

The study of this compound (5-OH-5-MeHyd) in complex with DNA repair enzymes, specifically DNA glycosylases, has provided critical insights into the mechanisms of DNA damage recognition and processing. Crystallographic analysis has been instrumental in revealing the three-dimensional structures of these complexes at an atomic level.

Crystal Structures of 5-OH-5-MeHyd with DNA Glycosylases

A pivotal breakthrough in understanding the interaction between 5-OH-5-MeHyd and DNA glycosylases was the determination of the crystal structure of a suicide complex involving the formamidopyrimidine-DNA glycosylase (Fpg) from the bacterium Lactococcus lactis (LlFpg). nih.gov This enzyme, a member of the Fpg/Nei family of bifunctional DNA glycosylases, is involved in the base excision repair (BER) pathway, which removes a wide variety of oxidized base lesions from DNA. nih.govoup.comvanderbilt.edu

Biochemical and structural studies have demonstrated that 5-OH-5-MeHyd acts as a molecular trap, leading to the irreversible covalent linkage of the DNA glycosylase to the damaged DNA. nih.govmdpi.com This phenomenon allowed for the crystallization and structural determination of a normally transient reaction intermediate. The crystal structures of the wild-type LlFpg in a covalent complex with a DNA duplex containing a 5-OH-5-MeHyd lesion have been solved, providing a detailed snapshot of the enzyme's active site engaged with its substrate. nih.govproteopedia.orgnakb.org These structures reveal how the enzyme recognizes and binds to this specific form of oxidized thymine (B56734). nih.gov While other glycosylases like Endonuclease III, Endonuclease VIII, and NEIL1 can also recognize and/or excise hydantoin lesions, the most detailed crystallographic data available is for the Fpg enzyme. acs.orgnih.govescholarship.org

The table below summarizes the key crystallographic data for the complex of LlFpg with 5-OH-5-MeHyd-containing DNA.

| PDB ID | Enzyme | Lesion | Resolution (Å) | Method |

| 2XZF | Lactococcus lactis Fpg (MutM) | This compound | 1.80 | X-RAY DIFFRACTION |

| 2XZU | Lactococcus lactis Fpg (MutM) | This compound | 3.10 | X-RAY DIFFRACTION |

Data sourced from the NAKB and Proteopedia databases. proteopedia.orgnakb.org

Insights into Covalent and Non-Covalent Interactions

The crystal structures of the LlFpg-DNA complex provide unprecedented detail regarding the molecular interactions that underpin the enzyme's mechanism and its entrapment by the 5-OH-5-MeHyd lesion. nih.govproteopedia.org The analysis reveals a combination of specific covalent and non-covalent interactions within the enzyme's active site. nih.gov

Covalent Interaction: The most striking feature of the complex is the formation of a covalent bond between the enzyme and the DNA substrate, creating a stable suicide complex. nih.govmdpi.com This occurs through an atypical reaction mechanism where the catalytic N-terminal proline residue (Pro1) of the LlFpg enzyme performs a nucleophilic attack. nih.gov Instead of attacking the C1' atom of the deoxyribose sugar, which is typical for bifunctional glycosylases, the amine of Pro1 attacks the C5-carbon of the hydantoin base moiety. nih.gov This attack results in the formation of a stable covalent linkage, effectively trapping the enzyme on the DNA. nih.govhal.science

Non-Covalent Interactions: In addition to the covalent bond, the stability and specificity of the enzyme-substrate complex are dictated by a network of non-covalent interactions. The DNA within the complex is significantly kinked, allowing the everted hydantoin lesion to fit snugly into the enzyme's active site. embopress.org While the specific hydrogen bonding network for the 5-OH-5-MeHyd complex with LlFpg is detailed within its structural data, general principles from related enzyme-DNA complexes, such as that of E. coli Endonuclease VIII, highlight the types of interactions involved. embopress.org These typically include:

Hydrogen Bonding: Key amino acid residues form hydrogen bonds with the phosphate (B84403) backbone flanking the lesion and with the damaged base itself, contributing to recognition and stabilization. embopress.org

Van der Waals Contacts: The active site pocket makes extensive van der Waals contacts with the flipped-out base, ensuring a precise fit.

Electrostatic Interactions: The positively charged groove of the enzyme interacts favorably with the negatively charged DNA backbone. nih.gov

The table below summarizes the key interactions observed in the crystallographic studies of the LlFpg-5-OH-5-MeHyd complex.

| Interaction Type | Participating Enzyme Residue(s) | Participating Substrate Moiety | Significance |

| Covalent Bond | N-terminal Proline (Pro1) | C5-carbon of the 5-OH-5-MeHyd base | Forms a suicide complex, trapping the enzyme. nih.gov |

| Non-Covalent | Active site amino acids | Phosphate groups flanking the lesion | Stabilizes the kinked DNA conformation. embopress.org |

| Non-Covalent | Active site pocket residues | Everted hydantoin base | Provides specificity for the damaged base. nih.govembopress.org |

These structural and interaction analyses have been crucial in elucidating the unique mechanism by which 5-OH-5-MeHyd acts as an inhibitor and a molecular probe for studying DNA glycosylases. nih.govmdpi.com

Biological and Biochemical Research Aspects

DNA Damage and Repair Mechanisms

5-hydroxy-5-methylhydantoin (5-OH-5-MeHyd) is a significant form of DNA damage that arises from the oxidation of thymine (B56734) residues within the DNA molecule. acs.orgplos.org This process is a key consequence of oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) in cells. acs.orgoup.comnih.gov The hydroxyl radical (•OH), a highly reactive ROS, can attack the C5–C6 double bond of thymine, leading to the formation of various oxidation products, including 5-OH-5-MeHyd. plos.orgnist.gov This lesion is also produced by other oxidants like permanganate (B83412) and ozone. acs.orgnih.gov

The formation of 5-OH-5-MeHyd involves the decomposition of thymine hydroxyhydroperoxide intermediates. nist.gov It is recognized as a major product of thymine oxidation, particularly in contexts like γ-irradiation of DNA. oup.com The presence of 5-OH-5-MeHyd has been detected in various biological settings, including cancer cells and ancient DNA, highlighting its stability and persistence as a marker of oxidative damage. plos.orgoup.com

Functionally, 5-OH-5-MeHyd represents a substantial challenge to cellular processes. It acts as a strong block to DNA replication, potentially making it a lethal or mutagenic lesion. acs.orgacs.orgnih.govnoaa.gov If not repaired, DNA polymerases may be stalled, or low-fidelity polymerases might bypass the lesion, leading to mutations. nih.gov Furthermore, the 5-OH-5-MeHyd nucleoside can undergo complex structural changes, isomerizing into different anomeric forms which could further complicate its recognition and repair by cellular machinery. acs.orgnih.gov The accumulation of such lesions is implicated in mutagenesis, carcinogenesis, and aging. oup.com

The primary cellular defense against lesions like 5-OH-5-MeHyd is the Base Excision Repair (BER) pathway. nih.govnih.govembl-heidelberg.de This pathway is initiated by a class of enzymes known as DNA glycosylases, which are responsible for recognizing and excising the damaged base. nih.govnih.gov

Research has shown that 5-OH-5-MeHyd is a substrate for a number of bacterial and yeast DNA N-glycosylases. acs.orgacs.org These enzymes specifically hydrolyze the N-glycosidic bond that links the damaged base to the DNA backbone, creating an apurinic/apyrimidinic (AP) site. pnas.org Subsequent enzymes in the BER pathway then process this AP site to restore the original DNA sequence.

Interestingly, 5-OH-5-MeHyd has been described as a "molecular trap" for some DNA glycosylases. nih.govmdpi.com Biochemical and structural studies have revealed that certain glycosylases can become irreversibly, covalently bound to the hydantoin (B18101) lesion during the repair attempt, forming a suicide complex. nih.gov This unique interaction highlights the distinct chemical challenge posed by this particular type of DNA damage.

A variety of DNA glycosylases from different organisms and families have been tested for their ability to process 5-OH-5-MeHyd. acs.orgacs.org These include members of the Nth/EndoIII family and the Fpg/Nei family, demonstrating a broad, albeit varied, capacity for recognizing this lesion across different domains of life. acs.orgacs.orgnih.govaacrjournals.org

Formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM in E. coli, is a key enzyme in the BER pathway that primarily recognizes and removes oxidized purines like 8-oxoguanine and formamidopyrimidines. nih.govneb.com However, its substrate specificity also extends to some oxidized pyrimidines. neb.com

Studies have demonstrated that Fpg can recognize and excise 5-OH-5-MeHyd from double-stranded DNA. acs.orgacs.org The enzyme acts as a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses an AP lyase activity that incises the DNA backbone at the resulting abasic site. neb.com

A significant finding is the ability of 5-OH-5-MeHyd to act as a suicide inhibitor for Fpg. nih.gov Structural studies of the Fpg from Lactococcus lactis (LlFpg) revealed that the catalytic N-terminal proline of the enzyme performs a nucleophilic attack on the C5-carbon of the hydantoin ring. This results in the formation of a stable, covalent bond between the enzyme and the DNA substrate, effectively trapping the glycosylase. nih.gov This mechanism underscores a unique interaction between a specific DNA lesion and a repair enzyme.

Endonuclease III (Endo III), the product of the nth gene in E. coli, is a DNA glycosylase that specializes in the removal of oxidized pyrimidines. pnas.orgneb.com Its substrate range is broad and includes various damaged pyrimidines with saturated, contracted, or opened rings. pnas.orgnih.govoup.com

Research has consistently identified 5-OH-5-MeHyd as a substrate for E. coli Endonuclease III. acs.orgacs.orgneb.comnih.govoup.com Like Fpg, Endo III is a bifunctional enzyme with both DNA glycosylase and AP lyase activities. pnas.orgneb.com After excising the damaged base, its AP lyase activity cleaves the phosphodiester bond 3' to the abasic site via a β-elimination reaction. pnas.orgneb.com The human homolog of this enzyme, hNTH1, is also involved in repairing oxidized pyrimidines. pnas.orgoup.com

| Enzyme | Organism | Function | Substrates Include | Reference |

|---|---|---|---|---|

| Endonuclease III (Nth) | E. coli | Bifunctional DNA Glycosylase/AP Lyase | Thymine glycol, Urea (B33335), 5-OH-5-MeHyd | pnas.orgneb.comnih.gov |

| hNTH1 | Human | Bifunctional DNA Glycosylase/AP Lyase | Oxidized Pyrimidines | pnas.orgoup.com |

Endonuclease VIII (Endo VIII), the product of the nei gene in E. coli, is another bifunctional DNA glycosylase involved in the BER pathway. mclab.com It belongs to the Fpg/Nei family of enzymes and shares some functional similarities with Endo III but has a distinct structure. mclab.combioke.comneb.com

Endo VIII recognizes and removes a wide array of damaged pyrimidines, and 5-OH-5-MeHyd is a confirmed substrate for this enzyme. acs.orgacs.orgmclab.combioke.comneb.comsbsgenetech.combiosearchtech.com The N-glycosylase activity of Endo VIII releases the damaged base, and its potent AP lyase activity subsequently cleaves the DNA backbone both 3' and 5' to the abasic site via β- and δ-elimination. bioke.comneb.combiosearchtech.com This dual cleavage results in the removal of the baseless sugar-phosphate residue and leaves a single-nucleotide gap in the DNA. neb.combiosearchtech.com This mechanism differs from that of Endo III, which only possesses β-lyase activity. mclab.combioke.comneb.com

In the yeast Saccharomyces cerevisiae, there are two proteins, Ntg1 and Ntg2, that are homologs of E. coli Endonuclease III. aacrjournals.orgoup.com Both are DNA glycosylase/AP lyases involved in the repair of oxidative DNA damage. oup.comresearchgate.net

Studies have shown that both Ntg1 and Ntg2 can efficiently excise 5-OH-5-MeHyd, among other oxidized pyrimidines and some purines. acs.orgacs.orgoup.comresearchgate.net Although they often have overlapping substrate specificities, their efficiencies can differ. oup.com For instance, while both enzymes recognize 5-OH-5-MeHyd, one study noted that the low level of product released by Ntg2 made it difficult to calculate kinetic parameters, whereas Ntg1 showed more robust activity. researchgate.net Another study reported that Ntg1 can remove 5-OH-5-MeHyd, while Ntg2 cannot, suggesting some experimental variability or differences in reaction conditions. psu.edu Despite these nuances, the Ntg proteins are considered a key part of the yeast's defense against lesions like 5-OH-5-MeHyd. acs.orgacs.orgresearchgate.net

| Enzyme | Family | Organism/Source | Recognizes 5-OH-5-MeHyd | Reference |

|---|---|---|---|---|

| Fpg/MutM | Fpg/Nei | E. coli, L. lactis | Yes | acs.orgacs.orgnih.gov |

| Endonuclease III (Nth) | Nth | E. coli | Yes | acs.orgneb.comnih.gov |

| Endonuclease VIII (Nei) | Fpg/Nei | E. coli | Yes | acs.orgsbsgenetech.combiosearchtech.com |

| Ntg1 | Nth | S. cerevisiae | Yes | acs.orgacs.orgoup.compsu.edu |

| Ntg2 | Nth | S. cerevisiae | Yes (with some conflicting reports) | acs.orgacs.orgoup.comresearchgate.netpsu.edu |

Recognition and Excision by DNA Glycosylases

Human NEIL1 and NEIL2

Human Nei-like (NEIL) DNA glycosylases, specifically NEIL1 and NEIL2, are key enzymes in the Base Excision Repair (BER) pathway that recognize and excise a broad range of oxidized DNA bases. oup.comsemanticscholar.org Research has demonstrated that both human NEIL1 and NEIL2 are capable of processing this compound. plos.orgnih.gov These enzymes, along with NTH1, represent a redundant system for the removal of hydantoin lesions from DNA in human cells. plos.orgnih.gov While NTH1 appears to be the major DNA glycosylase activity for pyrimidine-derived hydantoins in HeLa cell extracts, NEIL1 and NEIL2 provide crucial backup and complementary functions. plos.org The activity of NEIL proteins, which belong to the Fpg/Nei family of DNA glycosylases, involves not just the removal of the damaged base but also subsequent cleavage of the DNA backbone. oup.comsemanticscholar.org NEIL1, in particular, is noted for its ability to excise lesions from complex DNA structures like single-stranded DNA and bubble structures, which may be relevant during replication or transcription. oup.comsemanticscholar.org

Mechanism of Suicide Substrate Trapping

A fascinating and significant aspect of the interaction between this compound and certain DNA glycosylases is the mechanism of suicide substrate trapping. nih.govresearchgate.net This lesion can act as a molecular trap, forming irreversible covalent DNA-protein crosslinks (DPCs) with specific repair enzymes. nih.govrsc.orgnih.gov This process has been observed with bacterial Formamidopyrimidine-DNA glycosylase (Fpg) and human NEIL1. researchgate.netrsc.orgnih.gov

The trapping mechanism deviates from the typical base excision reaction. Instead of the enzyme's nucleophile (the N-terminal proline in Fpg) attacking the C1′ atom of the deoxyribose to cleave the N-glycosidic bond, it performs a nucleophilic attack on the C5-carbon of the hydantoin base itself. nih.govresearchgate.net This results in a stable, covalent bond between the enzyme and the unrepaired DNA lesion, effectively sequestering the enzyme and preventing it from completing the repair cycle. nih.govnih.gov The crystal structure of a suicide complex between Fpg and a hydantoin-containing DNA has been solved, providing direct evidence for this atypical reaction. nih.gov This trapping phenomenon suggests that while the cell has mechanisms to repair this lesion, the lesion itself poses a direct threat to the repair machinery. rsc.orgnih.gov

Table 1: Enzyme Interaction with this compound

| Enzyme/Protein Family | Specific Enzyme(s) | Interaction/Activity | Pathway Involvement | Outcome |

| DNA Glycosylases | Human NEIL1, NEIL2, NTH1 | Recognizes and excises the lesion. plos.orgnih.gov | Base Excision Repair (BER) | Initiates repair; NEIL1 can be trapped. plos.orgrsc.orgnih.gov |

| AP Endonucleases | Human APE1 | Incises DNA backbone 5' to the lesion. plos.orgnih.gov | Nucleotide Incision Repair (NIR) | Initiates an alternative repair pathway. plos.orgplos.org |

| DNA Polymerases | DNA Polymerase β, Taq DNA Polymerase, Klenow Fragment | Replication is stalled at the lesion site. acs.orgnih.gov | DNA Replication | Strong blocking effect, prevents bypass. acs.orgnih.gov |

Base Excision Repair (BER) Pathway Involvement

This compound is a recognized substrate for the Base Excision Repair (BER) pathway, the primary cellular defense against non-bulky, oxidative base damage. plos.orgnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond. nih.govnih.gov In human cells, several DNA glycosylases, including NTH1, NEIL1, and NEIL2, can perform this initial step on this compound. plos.orgnih.gov The action of these bifunctional glycosylases creates an apurinic/apyrimidinic (AP) site and also incises the phosphodiester backbone, leaving products that are further processed by other BER enzymes like polymerases and ligases to restore the DNA sequence. plos.org The existence of multiple glycosylases capable of removing this lesion underscores its biological importance and the cell's redundant strategies to mitigate its harmful effects. plos.orgnih.gov

Nucleotide Incision Repair (NIR) Pathway Involvement

In addition to BER, this compound is also a substrate for the Nucleotide Incision Repair (NIR) pathway. plos.orgnih.govresearchgate.net This provides an alternative, DNA glycosylase-independent mechanism for removing the lesion. plos.org The NIR pathway is initiated by an AP endonuclease, such as human APE1, which directly incises the phosphodiester backbone immediately 5' to the damaged base. plos.orgplos.org This action creates a nick with a conventional 3'-hydroxyl group and a 5'-terminus containing the dangling damaged nucleotide. nih.gov This structure is a suitable substrate for subsequent repair synthesis by DNA polymerase and ligation. nih.gov Studies have shown that bacterial, yeast, and human AP endonucleases can all initiate NIR on duplex DNA containing this compound. plos.orgnih.gov The ability of both BER and NIR pathways to process this lesion suggests a competitive and/or backup relationship to ensure its efficient removal from the genome. plos.org

Processing by Other Nucleases and Phosphodiesterases

The biochemical characteristics of this compound have been further explored by investigating its processing by various non-glycosylase enzymes. Studies have examined the effects of nuclease P1, snake venom phosphodiesterase, and calf spleen phosphodiesterase on oligonucleotides containing this lesion. acs.orgnih.gov These enzymes are nucleases and phosphodiesterases that cleave phosphodiester bonds in nucleic acids and are often used in vitro to study the stability and structure of DNA lesions. acs.orgnih.govwikipedia.org The investigation with these enzymes helps to characterize the chemical stability and accessibility of the phosphodiester backbone in the vicinity of the this compound lesion. acs.orgnih.gov

DNA Polymerase Interactions and Replication Bypass

The presence of this compound in a DNA template has profound consequences for DNA replication.

Blocking Effects on DNA Polymerases

Research has consistently shown that this compound is a potent blocker of DNA synthesis. plos.orgacs.orgnih.gov In vitro primer extension assays using various DNA polymerases, including the Klenow fragment of E. coli polymerase I, Taq DNA polymerase, and human DNA polymerase β, have demonstrated that this oxidized thymine residue acts as a strong blocking lesion. acs.orgnih.gov The polymerases stall at the site of the damage, unable to efficiently incorporate a nucleotide opposite the lesion. acs.orgnih.gov This blockage can lead to the collapse of replication forks, a potent trigger for cell cycle arrest or apoptosis. The high levels of this lesion found in ancient DNA samples have been associated with the failure of PCR amplification, further highlighting its ability to inhibit DNA polymerases. mpg.de

Translesion Synthesis Studies with Polymerases (e.g., Dpo4)

The bypass of DNA lesions by specialized DNA polymerases, a process known as translesion synthesis (TLS), is a critical mechanism for DNA damage tolerance. Among the polymerases capable of this function, the Y-family DNA polymerase Dpo4 from Sulfolobus solfataricus has been a subject of significant research due to its thermostability and ability to replicate through a variety of DNA lesions. Studies have specifically investigated the interaction of Dpo4 with the oxidative DNA lesion this compound (5-OH-5-MeHyd).

Research utilizing in vitro primer extension assays has provided insights into the ability of Dpo4 to bypass the 5-OH-5-MeHyd lesion. In these experiments, a DNA template containing a site-specific 5-OH-5-MeHyd lesion is annealed to a primer. The polymerase is then added along with deoxynucleoside triphosphates (dNTPs) to observe both the insertion of a nucleotide opposite the lesion and the subsequent extension of the DNA strand.

One key study compared the lesion bypass capabilities of Dpo4 with that of other Dpo4-like enzymes and the high-fidelity Taq polymerase. nih.gov The results from primer extension assays demonstrated that while Taq polymerase was significantly blocked by the 5-OH-5-MeHyd lesion, Dpo4 was able to perform translesion synthesis. nih.gov Dpo4 and other related Y-family polymerases showed a preference for incorporating the correct nucleotide opposite the lesion and were capable of promoting full bypass of the lesion, although the efficiency of this process varied among the different polymerases. nih.gov

The general proficiency of Y-family polymerases like Dpo4 in bypassing DNA damage stems from their more open active site, which can accommodate the distorted structure of a lesion that would halt a high-fidelity replicative polymerase. nih.govnih.gov The 5-OH-5-MeHyd lesion itself is a recognized product of oxidative damage to thymidine (B127349) in DNA. researchgate.netdokumen.pub

The findings from these translesion synthesis studies are crucial for understanding the mutagenic potential of this compound. The ability of a polymerase to bypass the lesion, and the fidelity of that bypass, determine whether the genetic information is accurately maintained or if a mutation is introduced.

Research Findings on Dpo4 Bypass of this compound

Detailed findings from primer extension assays are summarized below. The experiment utilized a specific primer and a template oligonucleotide containing a single this compound lesion.

Table 1: Oligonucleotides Used in Primer Extension Assay

| Oligonucleotide Name | Sequence (5' to 3') | Description |

| Primer SSHydP | AGA TCA GTC ACG | Primer annealed to the template |

| Template HydU22 (Un) | CAC TTC GGA TCG TGA CTG ATC T | Undamaged control template |

| Template (5-OH-5-MeHyd) | CAC TTC GGA H CG TGA CTG ATC T | Template containing the lesion (H denotes this compound) |

This table is based on information from a study on novel thermostable Y-family polymerases. nih.gov

The results of the primer extension assay indicate the efficiency of different polymerases in bypassing the 5-OH-5-MeHyd lesion.

Table 2: Polymerase Bypass Efficiency of this compound Lesion

| Polymerase | Lesion Bypass Observed | Product Length | Interpretation |

| Taq Polymerase | No | Primer length | The lesion blocks the high-fidelity Taq polymerase. |

| Dpo4 | Yes | Full-length product | Dpo4 successfully bypasses the lesion and extends the primer. |

| Dpo4-like Enzymes | Yes | Full-length product | Dpo4-like polymerases also demonstrate lesion bypass capability, with varying efficiencies. |

This table summarizes the qualitative results from a primer extension assay as depicted in research figures. nih.gov

These studies highlight the specialized role of Y-family polymerases like Dpo4 in handling oxidative DNA damage such as this compound, a process that is fundamental to cell survival but also a potential source of mutations.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations have been instrumental in elucidating the structural and dynamic aspects of 5-Hydroxy-5-methylhydantoin (5-OH-5-MeHyd), particularly in the context of its interaction with DNA and repair enzymes. These computational approaches provide atomic-level insights that complement experimental findings.

This compound, an oxidized thymine (B56734) lesion, has been identified as a potent molecular trap for a specific subset of DNA glycosylases. nih.govnih.gov Structural and biochemical studies, particularly with the formamidopyrimidine-DNA glycosylase (Fpg) from Lactococcus lactis (LlFpg), have revealed a unique suicide mechanism. nih.govresearchgate.net

Molecular modeling based on crystal structures shows that the Fpg enzyme binds to DNA containing the 5-OH-5-MeHyd lesion, inducing a significant torsion in the DNA helical axis centered on the damaged site. nih.gov The interaction proceeds through two distinct states: an initial non-covalent lesion recognition complex (LRC) and a subsequent, irreversible DNA-protein covalent complex (DPC). nih.govresearchgate.net In the active site, the damaged nucleoside is flipped out of the DNA helix and adopts an extrahelical 'syn' conformation. nih.gov

The binding pocket of the Fpg enzyme accommodates the lesion through a network of interactions. Detailed analysis of the crystal structure of the Fpg-DNA complex has identified the specific protein residues that mediate the recognition and subsequent covalent trapping. nih.gov The catalytic N-terminal proline residue (Pro1) of the enzyme plays the central role in the irreversible binding. nih.govnih.govresearchgate.net

| Enzyme Residue | Interaction Type | Target on cHyd-DNA | Significance |

|---|---|---|---|

| Pro1 (N-terminal) | Covalent Bond | C5 of Hydantoin (B18101) Base | Forms the irreversible DNA-protein cross-link (suicide inhibition). |

| Arg258 | Hydrogen Bond | O4 of Hydantoin Base | Stabilizes the lesion in the active site. |

| Phe110 | Stacking Interaction | Hydantoin Ring | Contributes to the recognition and binding of the flipped-out base. |

| Asn168 | Hydrogen Bond | N3 of Hydantoin Base | Positions the lesion for nucleophilic attack. |

This trapping mechanism is not universal among DNA glycosylases. Studies have shown that while LlFpg, Nei, and human NEIL1 are entrapped by this lesion, other enzymes like Nth and OGG1 are not. nih.gov

The presence of a 5-OH-5-MeHyd lesion induces significant conformational changes in the DNA double helix, particularly upon binding by a repair enzyme like Fpg. nih.gov X-ray crystallography of the Fpg-DNA complex reveals that the DNA is bent sharply, a common feature in DNA glycosylase-mediated repair where the enzyme interrogates the base stack. nih.gov

The most critical conformational change involves the damaged nucleoside itself. In the enzyme's active site, the 5-OH-5-MeHyd residue is completely flipped out of the DNA helix, breaking the base stacking interactions with its neighbors. nih.gov Structural data shows the damaged nucleoside is found in an extrahelical 'syn' conformation, which positions it optimally within the enzyme's catalytic pocket for the subsequent chemical reaction. nih.gov The instability of the hydantoin nucleoside within an oligonucleotide chain has also been noted, which may facilitate its recognition and extrusion from the helix. figshare.comacs.org

Quantum Chemical Calculations

Quantum chemical calculations, often used in conjunction with molecular modeling, are essential for understanding the electronic details of chemical reactions, including bond-making and bond-breaking processes, reaction pathways, and the energetics of lesion formation and repair.

The irreversible trapping of DNA glycosylases by 5-OH-5-MeHyd has been elucidated as an atypical suicide reaction mechanism. nih.govresearchgate.net The key event is a nucleophilic attack of the catalytic N-terminal proline (Pro1) of the Fpg enzyme on the C5-carbon of the hydantoin base moiety. nih.govnih.gov This differs from the typical mechanism of DNA glycosylases, which involves a nucleophilic attack on the C1' of the damaged nucleoside to cleave the N-glycosidic bond. researchgate.net

The transition state for this reaction involves the formation of a covalent bond between the nitrogen atom of the enzyme's N-terminal proline and the C5-carbon of the lesion. nih.gov This results in the formation of a stable, covalent DNA-protein cross-link, effectively sequestering the enzyme and preventing it from completing the repair cycle. nih.govresearchgate.net This mechanism explains why 5-OH-5-MeHyd acts as a suicide inhibitor for certain DNA glycosylases. researchgate.netmdpi.com

The formation of 5-OH-5-MeHyd in DNA is an energetically favorable process resulting from oxidative stress. It is a major oxidation product of thymidine (B127349), formed when DNA is exposed to hydroxyl radicals (•OH) generated by ionizing radiation or other sources of reactive oxygen species (ROS). figshare.comacs.orgnih.gov The reaction proceeds through the formation of intermediate thymine hydroperoxides, which then decompose and lead to the cleavage of the pyrimidine (B1678525) ring to form the stable hydantoin product. nih.govrsc.org

From a repair perspective, the energetics are dominated by the irreversible covalent bond formation with specific DNA glycosylases. Instead of proceeding through the typical base excision repair pathway, the interaction between the enzyme and the lesion leads to a highly stable, covalently linked complex. nih.govresearchgate.net This covalent trapping represents a thermodynamic sink, making the reversal of the reaction or the completion of the repair process energetically prohibitive. The ability of various DNA N-glycosylases to recognize and excise the lesion has been studied, revealing a distinct specificity profile. figshare.comacs.org

| Enzyme | Organism Source | Excision/Trapping Activity |

|---|---|---|

| Endonuclease III (Nth) | Escherichia coli | Recognizes and removes the lesion. |

| Endonuclease VIII (Nei) | Escherichia coli | Recognizes the lesion and becomes trapped. nih.gov |

| Formamidopyrimidine-DNA glycosylase (Fpg) | Escherichia coli, Lactococcus lactis | Recognizes the lesion and becomes trapped. nih.govfigshare.com |

| Ntg1 protein | Saccharomyces cerevisiae | Recognizes and removes the lesion. |

| Ntg2 protein | Saccharomyces cerevisiae | Recognizes and removes the lesion. |

| Ogg1 protein (yOgg1) | Saccharomyces cerevisiae | No recognition or removal. |

| NEIL1 | Human | Recognizes the lesion and becomes trapped. nih.gov |

Environmental and Metabolic Fate Studies

Degradation Pathways in Biological Systems

5-Hydroxy-5-methylhydantoin is recognized as a significant metabolite in mammalian systems, primarily arising from the oxidative degradation of other compounds. In mammals, a major metabolic pathway involves the transformation of 1-methylhydantoin (B147300) (also known as N-methylhydantoin) into 5-hydroxy-1-methylhydantoin (B1677063). szabo-scandic.comhmdb.caebi.ac.uk This process is a key and general metabolic route. ebi.ac.uknih.gov

The metabolism of 1-methylhydantoin, which can be formed from the bacterial degradation of creatinine, proceeds through a stepwise oxidation process. hmdb.caplos.org The first step is the oxidation of 1-methylhydantoin at the C-5 position to yield 5-hydroxy-1-methylhydantoin. psu.edu This initial oxidation is stereoselective, suggesting it is an enzymatic reaction. psu.edu Subsequent oxidation of 5-hydroxy-1-methylhydantoin leads to the formation of 1-methylparabanic acid, which can be further hydrolyzed to N5-methyloxaluric acid. ebi.ac.ukpsu.edu This entire pathway, from 1-methylhydantoin to N5-methyloxaluric acid, represents a significant route for its catabolism in mammals. ebi.ac.uknih.gov

This compound is also known as a major oxidative product resulting from the degradation of the DNA base thymine (B56734). plos.orgoup.com Oxidative damage to DNA by various agents can lead to the formation of this hydantoin (B18101) derivative. plos.orgnih.gov In human cells, pyrimidine-derived hydantoins like this compound are recognized and removed by DNA repair mechanisms, specifically the base excision repair (BER) and nucleotide incision repair (NIR) pathways. plos.orgresearchgate.net

Studies have also noted the accumulation of 5-hydroxy-1-methylhydantoin (referred to as NZ-419) in the serum of diabetic patients, where it may act as an intrinsic antioxidant. medchemexpress.comdustri.com

Table 1: Mammalian Metabolism of 1-Methylhydantoin

| Precursor/Substrate | Metabolic Step | Product | Further Metabolites | Reference |

| Creatinine | Bacterial Degradation | 1-Methylhydantoin | - | hmdb.caplos.org |

| 1-Methylhydantoin | Stepwise Oxidation (Enzymatic) | 5-Hydroxy-1-methylhydantoin | 1-Methylparabanic acid, N5-methyloxaluric acid | ebi.ac.uknih.govpsu.edu |

| Thymine (in DNA) | Oxidative Damage | This compound | - | plos.orgoup.com |

Environmental Degradation and Persistence (as a class of compounds)

The environmental fate of hydantoin compounds is influenced by their structure and the specific environmental conditions. As a class, their persistence can vary significantly. For instance, studies on 5,5-dimethylhydantoin (B190458) have shown it to be very stable against hydrolysis and photolysis. epa.gov It also exhibits slow degradation in soil under both aerobic and anaerobic conditions, with a half-life exceeding one year, indicating high persistence for this specific derivative. epa.gov In contrast, QSAR calculations for 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidinedione (DMDM Hydantoin) suggest it is expected to degrade quickly in the environment, although comprehensive experimental data are limited. mst.dk

The hydrolysis of the hydantoin ring is a key degradation pathway. Generally, this process occurs under basic or acidic conditions and results in the formation of amino acids. wikipedia.orgthieme-connect.com The hydrolysis proceeds in two main steps. First, the hydantoin ring is opened to form an intermediate N-carbamoyl amino acid (also known as hydantoic acid). acs.orgnih.govresearchgate.net This intermediate is then further hydrolyzed to yield the corresponding amino acid, ammonia, and carbon dioxide. wikipedia.orgkyoto-u.ac.jp

For the parent hydantoin compound, hydrolysis ultimately yields glycine. wikipedia.orgacs.orgnih.gov The rate of this reaction is dependent on factors such as temperature and pH. For example, in the presence of sodium hydroxide, the conversion of hydantoin can be nearly 100% complete within 30 minutes at temperatures between 373.15 K and 443.15 K. acs.orgnih.gov The highest yield of the final amino acid product often requires several hours of reaction time. acs.orgnih.gov

Table 2: General Hydrolysis Pathway of Hydantoins

| Reactant | Conditions | Intermediate Product | Final Products | Reference |

| Hydantoin | Basic (e.g., NaOH), Heat | Hydantoic Acid | Glycine, Ammonia, Carbon Dioxide | wikipedia.orgacs.orgnih.gov |

| 5-substituted Hydantoins | Basic or Acidic | N-carbamoyl-amino acid | Corresponding α-amino acid, Ammonia | wikipedia.orgthieme-connect.com |

Microbial activity plays a crucial role in the degradation of hydantoin compounds in the environment. Various aerobic bacteria have been identified that can transform and degrade hydantoins. kyoto-u.ac.jpoup.com These bacteria utilize a pathway that often mirrors the chemical hydrolysis route, involving two key enzymes: a D-stereospecific hydantoinase and an N-carbamoyl-D-amino acid amidohydrolase. kyoto-u.ac.jpoup.com

The hydantoinase enzyme catalyzes the initial ring-opening of the DL-5-monosubstituted hydantoin to produce an N-carbamoyl-D-amino acid. kyoto-u.ac.jpoup.com Subsequently, the N-carbamoyl-D-amino acid amidohydrolase hydrolyzes this intermediate into a D-amino acid. kyoto-u.ac.jpoup.com

Several bacterial species are known to possess these enzymatic capabilities. For instance, Pseudomonas putida contains D-specific hydantoinase activity, while Comamonas sp. has N-carbamoyl-D-amino acid amidohydrolase activity. kyoto-u.ac.jpoup.com Other bacteria, such as Blastobacter sp., possess both enzyme activities. kyoto-u.ac.jpoup.com Fungi can also contribute to the degradation of hydantoin derivatives. Studies with the environmental fungus Cunninghamella echinulata have shown it can metabolize hydantoin-based compounds through processes like O-dealkylation and hydroxylation. nih.gov

Table 3: Enzymes in Microbial Degradation of Hydantoins

| Enzyme | Function | Example Microorganism(s) | Reference |

| D-specific hydantoinase | Hydrolyzes hydantoin ring to N-carbamoyl-D-amino acid | Pseudomonas putida, Blastobacter sp. | kyoto-u.ac.jpoup.com |

| N-carbamoyl-D-amino acid amidohydrolase | Hydrolyzes N-carbamoyl-D-amino acid to D-amino acid | Comamonas sp., Blastobacter sp. | kyoto-u.ac.jpoup.com |

| Not specified (general metabolism) | O-dealkylation, Hydroxylation | Cunninghamella echinulata | nih.gov |

Advanced Research Directions and Future Perspectives

Enantioselective Synthesis of Chiral Hydantoins

The development of methods for the asymmetric synthesis of hydantoins is a significant focus, as the stereochemistry at the C5 position is often crucial for their biological function.

Development of Chiral Catalysts for Asymmetric Production

The asymmetric synthesis of hydantoins can be achieved through the use of chiral catalysts that guide the formation of one enantiomer over the other. nobelprize.org Recent advancements have highlighted the efficacy of various catalytic systems.

One notable approach involves the use of chiral phosphoric acids as catalysts in the condensation of glyoxals and ureas. This single-step method provides 5-monosubstituted hydantoins in high yields (up to 99%) and excellent enantiomeric ratios (up to 98:2 e.r.) at room temperature. rsc.orgotago.ac.nzcanterbury.ac.nz This strategy showcases the power of organocatalysis in creating chiral hydantoin (B18101) structures. mdpi.com

Another successful strategy employs chiral Lewis base/copper(I) cooperative catalysis for the enantioselective α-amination of esters with N,N-di-t-butyldiaziridinone, leading to hydantoins with high yields and enantioselectivities. organic-chemistry.org Additionally, rhodium complexes with chiral ligands , such as f-spiroPhos, have been developed for the asymmetric hydrogenation of 5-alkylidene-2,4-diketoimidazolidines (hydantoins), yielding chiral hydantoins with up to 99.9% ee. nih.gov

The use of chiral primary amine-based organocatalysts has also emerged as a powerful and versatile tool in asymmetric synthesis, offering complementary and sometimes superior results compared to secondary amine catalysts. rsc.org Furthermore, the development of chiral auxiliaries , such as camphorsultam, has proven effective in the synthesis of specific chiral α-methyl-α-amino acids, which are precursors to chiral hydantoins. researchgate.net

| Catalytic System | Reactants | Product Type | Yield | Enantioselectivity (e.r. or ee) |

| Chiral Phosphoric Acid | Glyoxals and Ureas | 5-Monosubstituted Hydantoins | Up to 99% | Up to 98:2 e.r. |

| Chiral Lewis Base/Copper(I) | Esters and N,N-di-t-butyldiaziridinone | Hydantoins | Good | Excellent |

| Rh/f-spiroPhos Complex | 5-Alkylidene-2,4-diketoimidazolidines | Chiral Hydantoins | High | Up to 99.9% ee |

Mechanistic Insights into Stereocontrol

Understanding the mechanism by which chiral catalysts impart stereocontrol is fundamental to designing more efficient and selective synthetic methods. mdpi.com

In the case of chiral phosphoric acid-catalyzed synthesis, mechanistic and kinetic studies, including 1H NMR monitoring, suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate . rsc.orgotago.ac.nzcanterbury.ac.nz The chiral catalyst creates a specific steric environment that favors the protonation from one face of the enol, leading to the observed enantiomeric excess.

For metal-based catalysts, such as rhodium complexes, the chiral ligand coordinates to the metal center, creating a chiral pocket. nobelprize.org The substrate then binds to the metal in a preferred orientation, and the subsequent reaction, such as hydrogenation, occurs stereoselectively. nih.gov The transfer of chirality from the catalyst to the substrate is a key principle in these asymmetric transformations. mdpi.com

Novel Analogues and Derivatives of 5-OH-5-MeHyd

The modification of the 5-hydroxy-5-methylhydantoin structure is a promising avenue for discovering new compounds with enhanced or novel biological activities.

Design and Synthesis of Modified Hydantoins

Researchers are actively designing and synthesizing a wide array of modified hydantoins. thieme-connect.com These modifications can involve substitutions at the N-1 and N-3 positions, as well as alterations at the C-5 position. thieme-connect.com For instance, the Bucherer-Bergs synthesis and its modifications provide routes to various 5-substituted and 5,5-disubstituted hydantoins. mdpi.com

The synthesis of hydantoin-based hybrid molecules is another area of interest. By combining the hydantoin scaffold with other pharmacophoric groups like triazoles, isoxazolines, or phosphates, chemists aim to create hybrid molecules with mixed mechanisms of action. thieme-connect.com

Furthermore, the isomerization of this compound 2'-deoxynucleoside into various furanose and pyranose anomers has been observed. nih.gov This highlights the complex chemistry of this molecule and suggests that its derivatives could exist in multiple forms, which may have different biological implications. nih.gov

Exploration of Structure-Activity Relationships

Understanding the relationship between the structure of a hydantoin derivative and its biological activity (Structure-Activity Relationship, SAR) is crucial for rational drug design. grafiati.com

For example, in the context of serotonin (B10506) 5-HT7 receptor ligands, modifications to phenylpiperazine methylhydantoin derivatives have been explored to increase selectivity. Introducing flexibility and altering the distances between key pharmacophoric features, such as nitrogen and oxygen atoms and hydrophobic regions, have been key strategies. sci-hub.se

SAR studies have also been applied to other biological targets. For instance, the anticonvulsant activity of some spirohydantoin derivatives is highly dependent on their structure. grafiati.com Similarly, research on hydantoin derivatives as inhibitors of DNA glycosylases has revealed that specific structural features are necessary for potent and selective inhibition. plos.org

Applications in Chemical Biology Tools

This compound and its derivatives are finding applications as valuable tools in chemical biology to probe biological processes.

A significant application is its use as a molecular trap for DNA glycosylases . nih.gov 5-OH-5-MeHyd, an oxidation product of thymine (B56734) in DNA, can act as a suicide substrate for certain DNA repair enzymes like formamidopyrimidine-DNA glycosylase (Fpg). acs.orgresearchgate.net The enzyme initiates the repair process but becomes covalently and irreversibly bound to the hydantoin lesion. nih.gov This property allows researchers to study the mechanism of these repair enzymes and to identify them in complex biological mixtures. The crystal structure of the covalent complex between Fpg and a hydantoin-containing DNA has provided detailed insights into this trapping mechanism. nih.gov

Furthermore, the ability of 5-OH-5-MeHyd to be recognized and excised by several DNA N-glycosylases makes it a useful substrate for studying the kinetics and substrate specificity of these enzymes. nih.gov The investigation of how this lesion is processed by various DNA polymerases has also shown that it acts as a strong blocking lesion, providing insights into the mechanisms of DNA damage tolerance. acs.org

The isomerization of the this compound nucleoside within a DNA strand adds another layer of complexity to its biological processing and can be exploited to study the dynamics of DNA damage recognition and repair. nih.gov

Development of Molecular Probes for DNA Repair Studies

The study of DNA repair mechanisms relies heavily on the availability of specific substrates to probe the activity of repair enzymes. For lesions like this compound (5-OH-5-MeHyd), a major product of thymidine (B127349) oxidation, the development of molecular probes in the form of synthetic oligonucleotides has been a critical advancement. acs.orgnih.gov These probes contain a single, site-specifically incorporated 5-OH-5-MeHyd lesion, allowing researchers to investigate the intricate processes of its recognition and excision by DNA glycosylases. acs.orgnih.gov

The synthesis of these specialized oligonucleotides is efficiently achieved using the phosphoramidite (B1245037) approach, which requires mild deprotection conditions to maintain the integrity of the hydantoin lesion. nih.gov The purity and structure of the resulting modified DNA fragments are rigorously verified using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and polyacrylamide gel electrophoresis. acs.orgnih.gov

These molecular probes are indispensable tools for in vitro enzymatic assays. By incubating the 5-OH-5-MeHyd-containing DNA with various DNA N-glycosylases, researchers can determine the specificity and efficiency of lesion removal. Such studies have demonstrated that several bacterial and yeast DNA glycosylases, including Endonuclease III (Endo III), Endonuclease VIII (Endo VIII), and formamidopyrimidine-DNA glycosylase (Fpg), are capable of recognizing and excising 5-OH-5-MeHyd from double-stranded DNA. acs.orgnih.gov The human DNA glycosylase NEIL1 and NEIL3 have also been shown to process this lesion. plos.orgresearchgate.net These findings are crucial for mapping the substrate specificities of these key repair enzymes.

Table 1: Processing of this compound by Various DNA Glycosylases

| Enzyme/Protein | Organism | Recognizes/Removes 5-OH-5-MeHyd? | Associated Activity |

|---|---|---|---|

| Endonuclease III (Endo III) | E. coli | Yes | Glycosylase/AP Lyase |

| Endonuclease VIII (Endo VIII) | E. coli | Yes | Glycosylase/AP Lyase |

| Fpg/MutM | E. coli, L. lactis | Yes | Glycosylase/AP Lyase |

| Ntg1 protein | Yeast | Yes | Glycosylase/AP Lyase |

| Ntg2 protein | Yeast | Yes | Glycosylase/AP Lyase |

| yOgg1 protein | Yeast | No | Glycosylase/AP Lyase |

| NEIL1 | Human | Yes | Glycosylase/AP Lyase |

| NEIL3 | Human | Yes | Glycosylase/AP Lyase |

| TGAM_1277 | T. gammatolerans | Yes | Glycosylase/AP Lyase |

This table is generated based on data from multiple research findings. acs.orgnih.govnih.govifremer.fr

Understanding Enzyme Inhibition and Trapping Mechanisms

Beyond serving as simple substrates, oligonucleotides containing 5-OH-5-MeHyd have revealed complex interactions with DNA repair enzymes, including mechanisms of inhibition and irreversible trapping. nih.govmdpi.com This lesion has been identified as a "suicide substrate" or a molecular trap for several bifunctional DNA glycosylases, such as Fpg, Endonuclease VIII, and the human NEIL1. researchgate.netnih.gov

The trapping mechanism involves the enzyme initiating its catalytic process but becoming covalently and irreversibly bound to the DNA at the lesion site. nih.gov Structural and biochemical studies have provided detailed insights into this phenomenon. For the formamidopyrimidine-DNA glycosylase (Fpg) from Lactococcus lactis, it was discovered that the catalytic N-terminal proline residue performs a nucleophilic attack on the C5-carbon of the hydantoin base. nih.gov This attack results in the formation of a stable, covalent DNA-protein cross-link (DPC), effectively sequestering the enzyme and preventing it from completing the repair cycle or acting on other lesions. researchgate.netnih.gov

The first crystal structure of such a suicide complex was solved, showing the Fpg enzyme covalently attached to a DNA duplex containing a hydantoin lesion. nih.gov This structural evidence provided definitive proof of the trapping mechanism. The intrinsic ability of this compound to trap DNA glycosylases is an area of significant interest. mdpi.com This mechanism is reminiscent of the trapping of PARP enzymes by certain inhibitors, a strategy successfully used in cancer therapy. mdpi.com Therefore, understanding how lesions like 5-OH-5-MeHyd can be used to inhibit and trap DNA repair enzymes could inform the design of novel therapeutic agents that target DNA repair pathways in pathological contexts. mdpi.comoup.com

Q & A

Basic Research Questions

Q. How is 5OH-5Me-Hyd formed in DNA, and what analytical methods are used to detect it?

- Formation : 5OH-5Me-Hyd arises from thymine oxidation via hydroxyl radicals, photosensitizers, or chemical oxidants like permanganate. It is a major product of thymidine damage in oxidative stress conditions .

- Detection :

- HPLC and Mass Spectrometry : Used to verify purity and integrity of synthetic oligonucleotides containing 5OH-5Me-Hyd .

- Electrophoresis : Polyacrylamide gel electrophoresis confirms stability and migration patterns of modified DNA fragments .

- Piperidine Test : Assesses lesion-induced DNA backbone instability under alkaline conditions .

Q. Which DNA repair pathways process 5OH-5Me-Hyd lesions?

- Base Excision Repair (BER) : Initiated by DNA glycosylases (e.g., Fpg, Endo III, Endo VIII) that recognize and excise 5OH-5Me-Hyd. These enzymes exhibit β/δ-lyase activity, cleaving the DNA backbone .

- Nucleotide Incision Repair (NIR) : AP endonucleases (e.g., human APE1) incise DNA 5' to the lesion independently of glycosylases, highlighting redundancy in oxidative damage repair .

- Experimental Validation : Knockout studies in mice show glycosylase-deficient models remain viable due to compensatory NIR pathways .

Q. What are the biological consequences of unrepaired 5OH-5Me-Hyd lesions?

- Replication Blockage : 5OH-5Me-Hyd strongly inhibits DNA polymerases (e.g., Klenow fragment, Taq polymerase), stalling replication .

- Mutagenic Potential : Translesion synthesis (TLS) polymerases bypass the lesion with low fidelity, risking misincorporation .

- Cytotoxicity : Persistent lesions may trigger apoptosis or genomic instability in cancer cells and irradiated tissues .

Advanced Research Questions

Q. How does structural isomerization of 5OH-5Me-Hyd impact repair studies?

- Anomer Formation : The hydantoin ring undergoes pH-dependent isomerization into α/β-furanose and α/β-pyranose anomers, complicating lesion characterization .

- Methodological Mitigation :

- pH Control : Isomerization is suppressed at pH 6, stabilizing the β-furanose form for experimental consistency .

- NMR Analysis : Distinguishes diastereomers and quantifies anomer ratios in solution and DNA .

Q. What experimental approaches study the mutagenic bypass of 5OH-5Me-Hyd?

- Polymerase Assays : Klenow fragment, Taq polymerase, and Pol β are used to assess lesion-induced replication arrest .

- Translesion Synthesis (TLS) Profiling : Y-family polymerases (e.g., Pol η, Pol κ) are evaluated for error-prone bypass using primer extension assays .

- Mass Spectrometry : Identifies misincorporated nucleotides (e.g., dAMP vs. dGMP) opposite the lesion .

Q. How do DNA glycosylases become trapped by 5OH-5Me-Hyd?

- Suicidal Crosslinking : The N-terminal proline of Fpg or NEIL1 attacks the C5 of 5OH-5Me-Hyd, forming irreversible DNA-protein crosslinks (DPCs) .

- Structural Insights :

- Crystallography : Reveals covalent bonding between Pro-1 of Fpg and the lesion in suicide complexes .

- Mutagenesis : Proline-to-alanine substitutions in glycosylases abolish crosslinking, confirming the mechanism .

Q. What challenges arise when incorporating 5OH-5Me-Hyd into oligonucleotides?

- Synthesis : Phosphoramidite chemistry with mild deprotection (e.g., ammonia-free conditions) prevents hydantoin degradation .

- Purity Validation :

- HPLC : Separates lesion-containing oligonucleotides from byproducts.

- MALDI-TOF MS : Verifies molecular weight and lesion incorporation .

Key Methodological Considerations

- Redundancy in Repair : Combine glycosylase knockouts with AP endonuclease inhibitors (e.g., CRT0044876) to dissect BER/NIR contributions .

- In Vivo Relevance : Use CRISPR-edited cell lines to study DPC formation and repair outcomes in physiological contexts .

- Ancient DNA Studies : Leverage thermostable polymerases (e.g., Pol ι) to amplify 5OH-5Me-Hyd-containing templates from archaeological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.